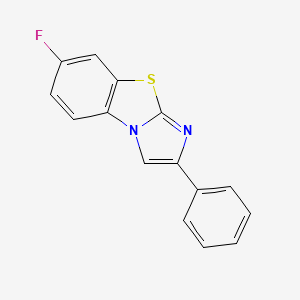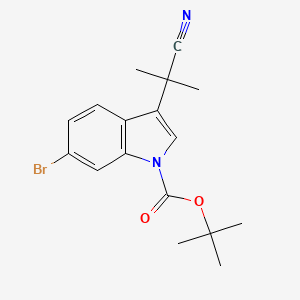
tert-Butyl 6-bromo-3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 6-bromo-3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. This particular compound features a tert-butyl ester group, a bromine atom, and a cyano group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-bromo-3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative, followed by the introduction of the cyano group through a nucleophilic substitution reaction. The final step involves esterification to introduce the tert-butyl ester group. The reaction conditions often require the use of solvents like acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
tert-Butyl 6-bromo-3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an amino-indole derivative, which may have different biological activities.
科学研究应用
tert-Butyl 6-bromo-3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of tert-Butyl 6-bromo-3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The cyano group and bromine atom can participate in various binding interactions with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations that contribute to its biological effects.
相似化合物的比较
Similar Compounds
tert-Butyl 6-bromo-1H-indole-1-carboxylate: Lacks the cyano group, which may affect its reactivity and biological activity.
tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate: Lacks the bromine atom, which may influence its chemical properties and applications.
Uniqueness
tert-Butyl 6-bromo-3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate is unique due to the presence of both the bromine atom and cyano group, which provide distinct reactivity and potential for diverse applications in research and industry.
属性
分子式 |
C17H19BrN2O2 |
|---|---|
分子量 |
363.2 g/mol |
IUPAC 名称 |
tert-butyl 6-bromo-3-(2-cyanopropan-2-yl)indole-1-carboxylate |
InChI |
InChI=1S/C17H19BrN2O2/c1-16(2,3)22-15(21)20-9-13(17(4,5)10-19)12-7-6-11(18)8-14(12)20/h6-9H,1-5H3 |
InChI 键 |
JAAKDKKNBUXLMQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Br)C(C)(C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino}methyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13637424.png)
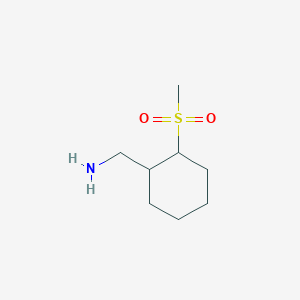
![[(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13637437.png)
![(R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol](/img/structure/B13637439.png)


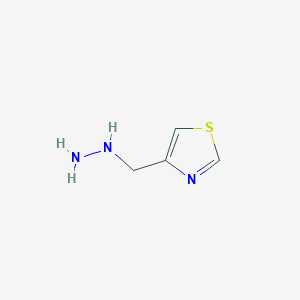

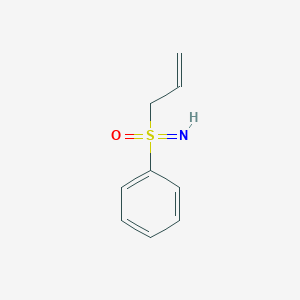
![N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine](/img/structure/B13637465.png)

![2-(1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13637484.png)

